molecular formula C26H30N4O5S B586056 N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone CAS No. 1346603-82-4

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone

Cat. No.: B586056
CAS No.: 1346603-82-4
M. Wt: 513.627
InChI Key: GAIYXRXEEIZGOI-VPYROQPTSA-N
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Description

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound due to its enhanced stability and altered metabolic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyridine derivative, .

    Formation of the Sulfone Group: The sulfone group is introduced via oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling: The final step involves coupling the deuterated pyridine derivative with the sulfone group under controlled conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.

    Purification Steps: Including crystallization, distillation, and chromatography to achieve the desired purity.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: undergoes several types of chemical reactions:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

    Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Further oxidized sulfones or sulfoxides.

    Reduction Products: Corresponding sulfides.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: has several scientific research applications:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions.

    Biological Research: Employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterated form may exhibit slightly different pharmacokinetics, leading to prolonged action or altered metabolism.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: The parent compound, widely used as a proton pump inhibitor.

    Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: Known for its stability in acidic conditions and longer duration of action.

Uniqueness

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-5-(trideuteriomethoxy)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-15-11-27-21(17(3)24(15)34-6)13-30-23-9-8-19(33-5)10-20(23)29-26(30)36(31,32)14-22-18(4)25(35-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIYXRXEEIZGOI-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)(=O)CC4=NC=C(C(=C4C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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